![molecular formula C20H18ClN5O5 B12674458 4-[(2-Chloro-4,6-dinitrophenyl)azo]-N-(3-methoxypropyl)naphthalen-1-amine CAS No. 77390-62-6](/img/structure/B12674458.png)
4-[(2-Chloro-4,6-dinitrophenyl)azo]-N-(3-methoxypropyl)naphthalen-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2-Chloro-4,6-dinitrophenyl)azo]-N-(3-methoxypropyl)naphthalen-1-amine is a synthetic organic compound with the molecular formula C20H18ClN5O5. It is characterized by the presence of an azo group (-N=N-) linking a naphthalene ring to a chlorinated dinitrophenyl group. This compound is often used in various scientific research applications due to its unique chemical properties.
准备方法
The synthesis of 4-[(2-Chloro-4,6-dinitrophenyl)azo]-N-(3-methoxypropyl)naphthalen-1-amine typically involves a multi-step process:
Diazotization: The starting material, 2-chloro-4,6-dinitroaniline, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with N-(3-methoxypropyl)naphthalen-1-amine in an alkaline medium to form the azo compound.
Purification: The resulting product is purified through recrystallization or chromatography to obtain the final compound in high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems.
化学反应分析
4-[(2-Chloro-4,6-dinitrophenyl)azo]-N-(3-methoxypropyl)naphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include hydrogen gas with a palladium catalyst for reduction and sodium hydroxide for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
4-[(2-Chloro-4,6-dinitrophenyl)azo]-N-(3-methoxypropyl)naphthalen-1-amine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is employed in studies involving enzyme inhibition and protein binding due to its ability to interact with biological macromolecules.
Medicine: Research into its potential therapeutic applications, such as anti-inflammatory and anticancer properties, is ongoing.
Industry: It is used in the production of dyes and pigments due to its vibrant color and stability.
作用机制
The mechanism of action of 4-[(2-Chloro-4,6-dinitrophenyl)azo]-N-(3-methoxypropyl)naphthalen-1-amine involves its interaction with molecular targets such as enzymes and receptors. The azo group can undergo reduction to form reactive intermediates that bind to proteins, altering their function. The compound’s chlorinated dinitrophenyl group also contributes to its reactivity and binding affinity.
相似化合物的比较
Similar compounds include other azo dyes and derivatives of naphthalene and chlorinated dinitrophenyl groups. Compared to these compounds, 4-[(2-Chloro-4,6-dinitrophenyl)azo]-N-(3-methoxypropyl)naphthalen-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
List of Similar Compounds
- 4-[(2-Chloro-4-nitrophenyl)azo]naphthalen-1-amine
- 4-[(2-Chloro-6-nitrophenyl)azo]naphthalen-1-amine
- 4-[(2-Chloro-4,6-dinitrophenyl)azo]naphthalen-1-amine
属性
CAS 编号 |
77390-62-6 |
|---|---|
分子式 |
C20H18ClN5O5 |
分子量 |
443.8 g/mol |
IUPAC 名称 |
4-[(2-chloro-4,6-dinitrophenyl)diazenyl]-N-(3-methoxypropyl)naphthalen-1-amine |
InChI |
InChI=1S/C20H18ClN5O5/c1-31-10-4-9-22-17-7-8-18(15-6-3-2-5-14(15)17)23-24-20-16(21)11-13(25(27)28)12-19(20)26(29)30/h2-3,5-8,11-12,22H,4,9-10H2,1H3 |
InChI 键 |
IQKJPKBMASFCGS-UHFFFAOYSA-N |
规范 SMILES |
COCCCNC1=CC=C(C2=CC=CC=C21)N=NC3=C(C=C(C=C3Cl)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


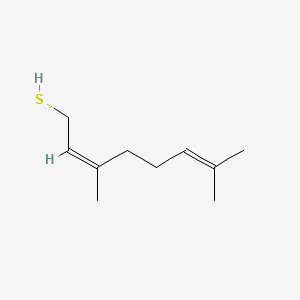
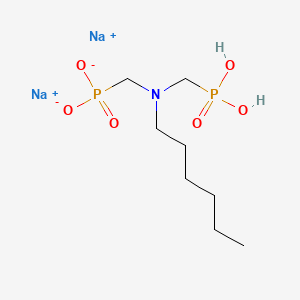
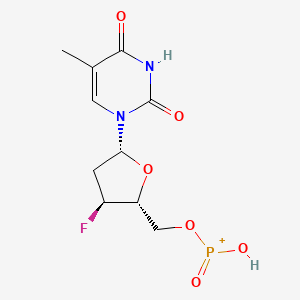
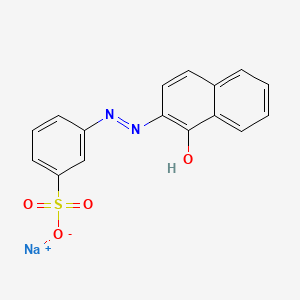
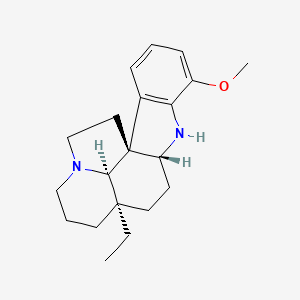
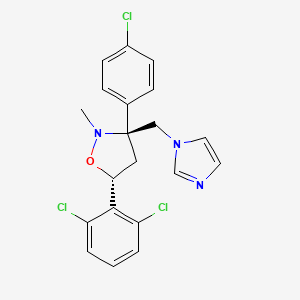
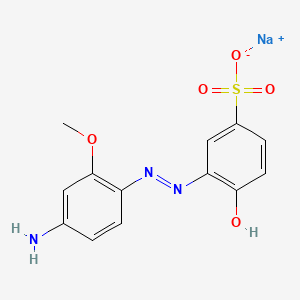
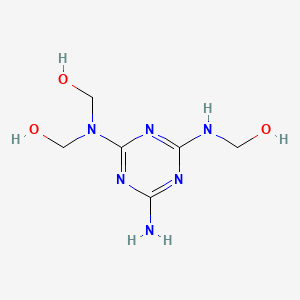
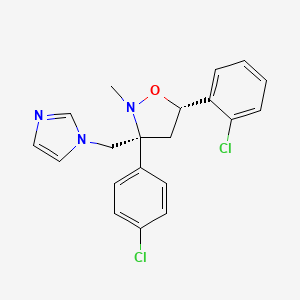
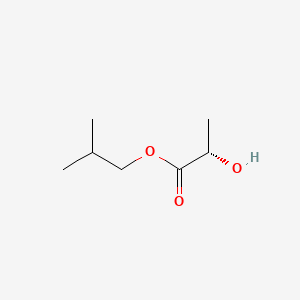
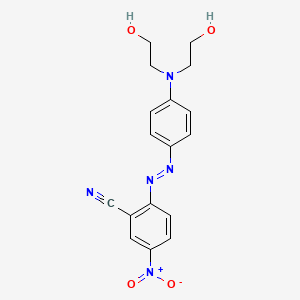


![9-(4-Cycloocten-1-YL)-9-phosphabicyclo[4.2.1]nonane](/img/structure/B12674483.png)
